molecular formula C9H11ClFNO2 B14025222 (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

Cat. No.: B14025222
M. Wt: 219.64 g/mol
InChI Key: VLBBQHNQBPMSSN-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride
  • (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid hydrochloride
  • (2S)-2-Amino-2-(5-chloro-2-methylphenyl)acetic acid hydrochloride

Uniqueness

(2S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1

InChI Key

VLBBQHNQBPMSSN-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl

Origin of Product

United States

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